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Compound Focus: Tricyclamol Chloride

CAS No.: 3818-88-0

Cat. No.: S584187

Synthetic Strategy and Workflow

The synthesis of Tricyclamol Chloride (1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-
ol chloride) proceeds through a Grignard reaction to generate cyclohexylphenyl ketone, which is then reacted
with the Grignard reagent of 3-chloro-1-propanol. The resulting chloropropanol intermediate undergoes

quaternization with methylpyrrolidine to form the final product [1].

The following diagram illustrates the complete experimental workflow from starting materials to the final

product:
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Step 1: Synthesis of 3-Chloro-1-cyclohexyl-1-
phenylpropan-1-ol

This first step is itself a two-stage process involving the preparation of a key ketone intermediate, followed

by a Grignard addition to form the chloropropanol backbone [1].

Step 1A: Synthesis of Cyclohexyl Phenyl Ketone

Procedure:

¢ Grignard Formation: A Grignard reagent is prepared by reacting 19.5g (0.16 mol) of
bromocyclohexane with 3.9g (0.16 mol) of magnesium turnings in 80ml of anhydrous diethyl ether [1].

¢ Reaction with Benzonitrile: The resulting cyclohexylmagnesium bromide solution is added dropwise
to a cooled solution of 16g (0.155 mol) of benzonitrile in 50ml of ether. The mixture is refluxed for 30
minutes and then cooled [1].

e Work-up: The reaction mixture is cautiously decomposed by pouring it onto a mixture of ice and
dilute aqueous acid. The ether layer is separated [1].

¢ Distillation: The ketimine intermediate in the ether solution is hydrolyzed by distillation. The ether is
first distilled off, and then the residue is steam-distilled or distilled under reduced pressure to isolate
cyclohexyl phenyl ketone [1].

Step 1B: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

Procedure:

e Grignard Formation: A separate Grignard reagent is prepared from 15.8g (0.2 mol) of 3-chloro-1-
propanol. The alcohol is first converted to the chloride using HCI, and then reacted with magnesium in
ether to form 3-chloro-1-propylmagnesium chloride [1].

o Ketone Addition: This Grignard reagent is added to a solution of 19.5g (0.103 mol) of cyclohexyl
phenyl ketone in 50ml of ether [1].

e Work-up and Isolation: The mixture is refluxed, cooled, and decomposed with a saturated
ammonium chloride solution. The ether layer is separated, washed with water, and dried over
anhydrous sodium sulfate. The ether is evaporated to yield the crude product [1].
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e Purification: The crude 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol is purified by recrystallization from
a mixture of benzene and petroleum ether [1].

Step 2: Quaternization to Form Tricyclamol Chloride

The final step involves the reaction of the chloropropanol intermediate with N-methylpyrrolidine to form the

quaternary ammonium salt [1].

Procedure:

¢ Alkylation: A mixture of 16.5g (0.06 mol) of 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol and 5.3g
(0.075 mol) of N-methylpyrrolidine is heated under reflux for 5 hours [1].

e Crystallization: Upon cooling, the reaction mixture solidifies. The crude solid is collected [1].

¢ Recrystallization: The product is dissolved in the minimum amount of hot isopropanol, and the
solution is cooled to induce crystallization. The crystals are collected, washed with cold isopropanol,
and dried to obtain pure Tricyclamol Chloride [1].

Characterization and Process Data

For easy reference, the quantitative data from the synthesis protocol are summarized in the tables below.

Table 1: Reaction Quantities and Conditions

Reaction Step Reactant /| Parameter Quantity / Condition

Step 1A Bromocyclohexane 19.5 g (0.16 mol) [1]
Magnesium Turnings 3.9 9 (0.16 mol) [1]
Benzonitrile 16 g (0.155 mol) [1]
Solvent Anhydrous Diethyl Ether [1]

Step 1B 3-Chloro-1-propanol 15.8 g (0.2 mol) [1]
Cyclohexyl Phenyl Ketone 19.5 g (0.103 mol) [1]
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Reaction Step Reactant /| Parameter Quantity / Condition

Step 2 Chloropropanol Intermediate 16.5 g (0.06 mol) [1]
N-Methylpyrrolidine 5.3 g (0.075 mol) [1]
Reaction Time 5 hours (reflux) [1]
Recrystallization Solvent Isopropanol [1]

Table 2: Physicochemical Properties of Tricyclamol Chloride

Property Value |/ Description

CAS Number 3818-88-0 [2] [3] [4]

Molecular Formula  C20H32CINO ¢ Cl or C20H33CINO [2] [4]

Molecular Weight 338.935 g/mol (or 337.93 g/mol) [2] [4]

Melting Point 226-227 °C (decomposes) [3]

IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4]

Canonical SMILES ~ C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)0.[Cl-] [4]

Key Experimental Considerations

¢ Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be
thoroughly dried, and reactions must be performed under an inert atmosphere using anhydrous
solvents to prevent reagent decomposition [1].

o Temperature Control: The initiation of the Grignard reaction can be exothermic. The addition of alkyl
halide to magnesium should be controlled carefully, and cooling may be required to maintain a
manageable reaction rate [1].

¢ Purification: The patent emphasizes purification of the chloropropanol intermediate by
recrystallization from benzene/petroleum ether. Note: Benzene is a known carcinogen; appropriate
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safety measures must be taken, or a safer alternative solvent system should be developed and
validated [1].

¢ Yield Optimization: The final quaternization step proceeds to a solid product. The yield and purity of
Tricyclamol Chloride are optimized by recrystallization from isopropanol [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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